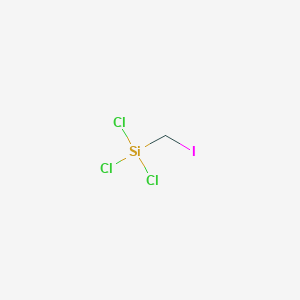
Trichloro(iodomethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(iodomethyl)silane is an organosilicon compound characterized by the presence of three chlorine atoms and one iodomethyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro(iodomethyl)silane can be synthesized through the reaction of trichlorosilane with iodomethane in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
HSiCl3+CH3I→Cl3SiCH2I+HCl
Industrial Production Methods: Industrial production of this compound involves the use of high-purity trichlorosilane and iodomethane. The reaction is carried out in a reactor equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Trichloro(iodomethyl)silane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Reduction: The compound can be reduced to form silane derivatives.
Oxidation: Oxidative reactions can lead to the formation of silanol or siloxane compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed in aqueous or organic solvents.
Major Products:
Nucleophilic Substitution: Formation of trichlorosilane derivatives with different substituents.
Reduction: Formation of silane or silyl ether compounds.
Oxidation: Formation of silanol or siloxane compounds.
Scientific Research Applications
Trichloro(iodomethyl)silane has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent for introducing iodomethyl groups into organic molecules.
Materials Science: Employed in the synthesis of silicon-based materials with unique properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a coupling agent in polymer chemistry.
Mechanism of Action
The mechanism of action of trichloro(iodomethyl)silane involves the reactivity of the iodomethyl group and the silicon-chlorine bonds. The iodomethyl group can undergo nucleophilic substitution, while the silicon-chlorine bonds can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Trichlorosilane: Similar in structure but lacks the iodomethyl group.
Tetrachlorosilane: Contains four chlorine atoms attached to silicon.
Dichloromethylsilane: Contains two chlorine atoms and one methyl group attached to silicon.
Uniqueness: Trichloro(iodomethyl)silane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to other chlorosilanes. This makes it a valuable reagent in organic synthesis and materials science.
Properties
IUPAC Name |
trichloro(iodomethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl3ISi/c2-6(3,4)1-5/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXHVQVFSBWEHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)(Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl3ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498425 |
Source


|
| Record name | Trichloro(iodomethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61210-81-9 |
Source


|
| Record name | Trichloro(iodomethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20498425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














